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molecular formula C19H18N2O B8581089 1-(2,3-dihydro-5-benzofuranyl)-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 199678-69-8

1-(2,3-dihydro-5-benzofuranyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B8581089
M. Wt: 290.4 g/mol
InChI Key: RQEHSDWWBXNMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06306870B1

Procedure details

This product was prepared using a two-step procedure. A solution of tryptamine (32.4 g, 0.2 mol) and 2,3-dihydrobenzofuran-5-carboxaldehyde (30.0 g, 1 equiv.) in toluene (1 L) was heated under reflux for 4 hours. After removal of 4 mL of water and evaporation of toluene the residue was dissolved in DCM (1 L) in the presence of TFA (31 mL, 2 equiv.). The resulting mixture was stirred at rt for 16 hours. Then 1 L of a saturated aqueous solution of NaHCO3 was added. After extraction with DCM and drying over MgSO4, the organic solution was evaporated in vacuo. Recrystallization from DCM:iPr2O (2:30) gave the title compound as white crystals in a 80% yield.
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
saturated aqueous solution
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
31 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.[O:13]1[C:17]2[CH:18]=[CH:19][C:20]([CH:22]=O)=[CH:21][C:16]=2[CH2:15][CH2:14]1.C(O)(C(F)(F)F)=O.C([O-])(O)=O.[Na+]>C1(C)C=CC=CC=1.C(Cl)Cl>[O:13]1[C:17]2[CH:18]=[CH:19][C:20]([CH:22]3[C:5]4[NH:6][C:7]5[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=5)[C:4]=4[CH2:3][CH2:2][NH:1]3)=[CH:21][C:16]=2[CH2:15][CH2:14]1 |f:3.4|

Inputs

Step One
Name
Quantity
32.4 g
Type
reactant
Smiles
NCCC1=CNC2=CC=CC=C12
Name
Quantity
30 g
Type
reactant
Smiles
O1CCC2=C1C=CC(=C2)C=O
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
saturated aqueous solution
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
31 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This product was prepared
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After removal of 4 mL of water and evaporation of toluene the residue
EXTRACTION
Type
EXTRACTION
Details
After extraction with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over MgSO4
CUSTOM
Type
CUSTOM
Details
the organic solution was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallization from DCM:iPr2O (2:30)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1CCC2=C1C=CC(=C2)C2NCCC=1C3=CC=CC=C3NC21
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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